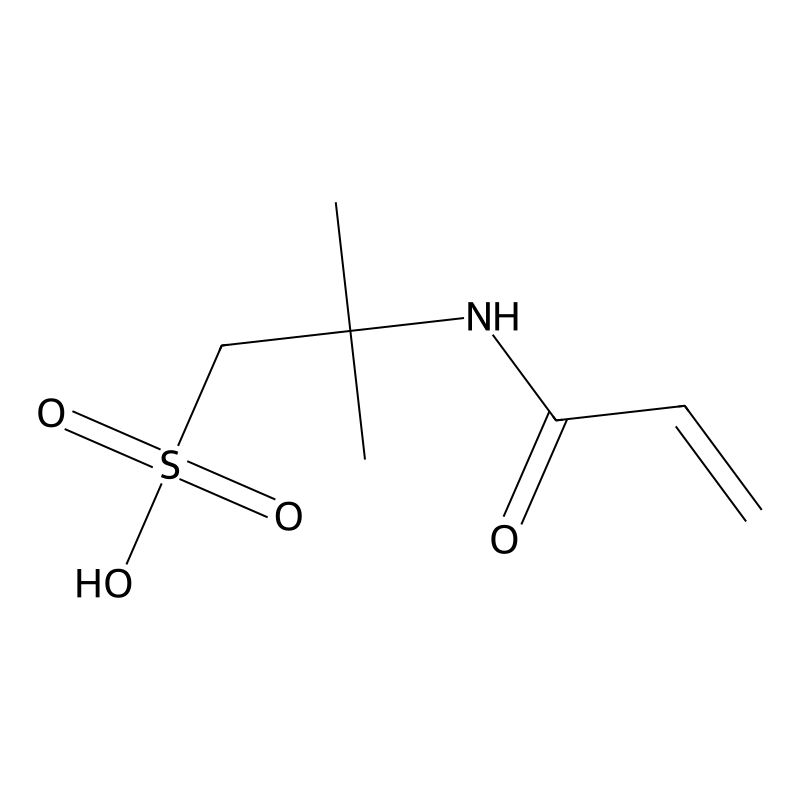

2-Acrylamido-2-methyl-1-propanesulfonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS, CAS: 15214-89-8) is a highly reactive, strongly acidic, and hydrophilic vinyl monomer utilized as a critical building block in specialty polymer synthesis. Structurally, it combines a polymerizable double bond with a strongly anionic sulfonate group and a hydrolytically stable amide linkage. The presence of a bulky gem-dimethyl group provides significant steric hindrance, which physically shields the molecule from hydrolytic attack and divalent cation complexation [1]. In industrial procurement, AMPS is primarily sourced to manufacture high-performance copolymers for environments where conventional water-soluble polymers fail, serving as a premium precursor for oilfield fluid loss additives, advanced water treatment antiscalants, and salt-tolerant hydrogels [2].

References

- [1] Polyacrylamide-Based Solutions: A Comprehensive Review on Nanomaterial Integration, Supramolecular Design, and Sustainable Approaches for Integrated Reservoir Management. MDPI, 2025.

- [2] Development and Evaluation of a Nano-SiO2-Enhanced Fluid Loss Additive for High-Temperature, High-Salinity Cementing Applications. SPE Journal, 2025.

Attempting to substitute AMPS with lower-cost commodity monomers like Acrylic Acid (AA) or Acrylamide (AM) introduces severe failure points in high-stress applications. Conventional partially hydrolyzed polyacrylamide (HPAM) undergoes rapid thermal degradation and hydrolysis at temperatures above 90°C, resulting in a catastrophic loss of viscosity [1]. Furthermore, polyacrylic acid (PAA) is highly sensitive to divalent cations (such as Ca2+ and Mg2+); in hard water or high-salinity brines, the carboxylate groups complex with these ions, causing the polymer to precipitate out of solution [2]. AMPS circumvents both failure modes: its C-S bond is inherently more thermally stable than the C-N amide bond, and its bulky gem-dimethyl group sterically shields the sulfonate group, preventing calcium cross-linking and maintaining solubility and rheological performance in extreme environments [1].

References

- [1] Polyacrylamide-Based Solutions: A Comprehensive Review on Nanomaterial Integration, Supramolecular Design, and Sustainable Approaches for Integrated Reservoir Management. MDPI, 2025.

- [2] Amphoteric Polymer as an Anti-calcium Contamination Fluid-Loss Additive in Water-Based Drilling Fluids. Energy & Fuels, ACS Publications, 2016.

Thermal Stability Extension in Polymer Formulations

The integration of AMPS into polymer backbones drastically shifts the thermal degradation threshold compared to standard polyacrylamide. While conventional HPAM suffers severe performance degradation and viscosity loss at temperatures exceeding 90°C, AMPS-containing copolymers maintain their structural integrity and fluid control properties at temperatures up to and exceeding 150°C [1]. The superior thermal stability is attributed to the robust C-S bond and the steric shielding provided by the gem-dimethyl group.

| Evidence Dimension | Maximum operational temperature threshold |

| Target Compound Data | Stable up to >120°C - 150°C |

| Comparator Or Baseline | Conventional HPAM (degrades at >90°C) |

| Quantified Difference | Extends thermal operating window by 30°C to 60°C+ |

| Conditions | High-temperature reservoir conditions / fluid aging |

Procuring AMPS is mandatory for formulating high-temperature drilling fluids and EOR polymers where standard acrylamide derivatives will thermally degrade and fail.

Extreme Calcium Tolerance for Brine Compatibility

AMPS provides exceptional resistance to divalent cation contamination, a critical metric where standard polyacrylates fail due to precipitation. In standardized drilling fluid evaluations under extreme 20% CaCl2 contamination at 150°C, an AMPS-based amphoteric polymer maintained an API fluid loss volume below 15 mL. In stark contrast, a baseline polymer lacking the optimized AMPS structure suffered a fluid loss of 58 mL under identical conditions[1].

| Evidence Dimension | API Fluid Loss Volume under 20% CaCl2 at 150°C |

| Target Compound Data | < 15 mL |

| Comparator Or Baseline | Non-optimized baseline polymer (58 mL) |

| Quantified Difference | 74% reduction in fluid loss under extreme calcium load |

| Conditions | 150°C hot rolling, 20% CaCl2 contamination in water-based drilling fluid |

Demonstrates that AMPS is non-negotiable for applications in hard water or high-salinity brines, directly preventing formulation precipitation.

High Propagation Rate in Free-Radical Polymerization

From a manufacturing perspective, AMPS exhibits highly favorable polymerization kinetics. As an acrylate-type monomer, it demonstrates a significantly higher propagation rate coefficient (kp) compared to methacrylate-type alternatives (such as HEMA or GMA). In aqueous solution at 40°C, the kp for AMPS is approximately 1 × 10^5 L·mol⁻¹·s⁻¹ [1]. This rapid propagation allows for efficient, high-conversion batch polymerizations.

| Evidence Dimension | Propagation rate coefficient (kp) at 40°C |

| Target Compound Data | ~1 × 10^5 L·mol⁻¹·s⁻¹ |

| Comparator Or Baseline | Methacrylate-type monomers (significantly lower kp) |

| Quantified Difference | Orders of magnitude faster propagation kinetics |

| Conditions | Free-radical polymerization in aqueous solution at 40°C |

Faster polymerization kinetics translate to shorter manufacturing cycle times and higher yields when synthesizing commercial copolymers.

High-Temperature, High-Salinity (HTHS) Oilfield Chemicals

AMPS is the premier monomer choice for synthesizing fluid loss additives and enhanced oil recovery (EOR) polymers intended for deep, hot wells. Because it extends the thermal stability window beyond 120°C and prevents calcium-induced precipitation [1], it is procured over standard acrylamide to ensure drilling fluids maintain rheological stability and prevent catastrophic fluid loss into the formation.

Advanced Water Treatment Antiscalants

In industrial cooling towers and boilers operating with hard water, standard polyacrylic acid antiscalants will complex with calcium and precipitate. Incorporating AMPS into the polymer backbone provides steric shielding and maintains solubility, making it the required precursor for antiscalants deployed in high-mineral-content water systems [2].

Salt-Tolerant Superabsorbent Hydrogels

For medical adhesives, wound dressings, and personal care products that must absorb saline fluids (like blood or sweat), AMPS is utilized to prevent the gel network from collapsing. Its strong anionic sulfonate group maintains electrostatic repulsion and swelling capacity even in the presence of monovalent and divalent salts, outperforming generic acrylic acid-based hydrogels[1].

References

- [1] Polyacrylamide-Based Solutions: A Comprehensive Review on Nanomaterial Integration, Supramolecular Design, and Sustainable Approaches for Integrated Reservoir Management. MDPI, 2025.

- [2] Amphoteric Polymer as an Anti-calcium Contamination Fluid-Loss Additive in Water-Based Drilling Fluids. Energy & Fuels, ACS Publications, 2016.

Physical Description

Solid

XLogP3

Melting Point

UNII

Related CAS

52825-28-2 (potassium salt)

GHS Hazard Statements

H314 (81.08%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H319 (18.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

27119-07-9

Wikipedia

General Manufacturing Information

All other chemical product and preparation manufacturing

1-Propanesulfonic acid, 2-methyl-2-[(1-oxo-2-propen-1-yl)amino]-: ACTIVE